molecular formula C21H25FO5 B12689647 9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione CAS No. 60864-43-9

9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione

Cat. No.: B12689647
CAS No.: 60864-43-9
M. Wt: 376.4 g/mol
InChI Key: ODCJBFLIAVNDAG-CRTWWITMSA-N
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Description

9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid compound. It is structurally related to other corticosteroids like dexamethasone and betamethasone, and is used for its potent anti-inflammatory and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione involves multiple steps. One common method includes the fluorination of 9,11beta-epoxysteroid compounds at the 9-position to obtain the desired product. The reaction typically involves the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol. The raw material undergoes hydrolysis, and the pH is adjusted using glacial acetic acid. The product is then crystallized and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes. The result is the suppression of inflammatory responses and modulation of immune function. The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione is unique due to its specific fluorination at the 6beta position, which enhances its potency and stability compared to other corticosteroids .

Properties

CAS No.

60864-43-9

Molecular Formula

C21H25FO5

Molecular Weight

376.4 g/mol

IUPAC Name

(2S,8R,10S,11S,14R,15S)-8-fluoro-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C21H25FO5/c1-18-5-3-11(24)7-14(18)15(22)8-13-12-4-6-20(26,16(25)10-23)19(12,2)9-17-21(13,18)27-17/h3,5,7,12-13,15,17,23,26H,4,6,8-10H2,1-2H3/t12-,13-,15+,17?,18-,19-,20-,21?/m0/s1

InChI Key

ODCJBFLIAVNDAG-CRTWWITMSA-N

Isomeric SMILES

C[C@]12CC3C4(O3)[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C5=CC(=O)C=C[C@]45C)F

Canonical SMILES

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CC(C5=CC(=O)C=CC45C)F

Origin of Product

United States

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